(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

Catalog No.
S901927
CAS No.
91893-83-3
M.F
C27H38O4
M. Wt
426.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-di...

CAS Number

91893-83-3

Product Name

(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

IUPAC Name

(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m0/s1

InChI Key

QOFWRHWADNWKSU-XRBHEKJPSA-N

SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O

Synonyms

garcinoic acid

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O

The compound (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid is a complex organic molecule characterized by a trideca-2,6,10-trienoic acid backbone. This structure includes multiple double bonds and a hydroxy-substituted chromene moiety. The presence of the hydroxy group and the specific stereochemistry contributes to its potential biological activity and reactivity. The molecular formula can be represented as C₁₈H₂₈O₃, indicating that it contains 18 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms.

Typical for organic compounds with multiple functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The double bonds in the trienoic acid portion may be reduced to single bonds under appropriate conditions.
  • Oxidation: The hydroxy group can be oxidized to a carbonyl group, potentially altering the compound's biological activity.
  • Substitution Reactions: The hydroxy group may participate in nucleophilic substitution reactions with electrophiles.

These reactions are facilitated by enzymes in biological systems, allowing for the transformation of this compound into various metabolites

The biological activity of this compound is likely influenced by its structural features. Compounds with similar polyunsaturated fatty acid structures are known to exhibit anti-inflammatory and antioxidant properties. The hydroxy group may enhance its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures can affect cellular signaling pathways and exhibit protective effects against oxidative stress .

The synthesis of this compound can be approached through several methods:

  • Total Synthesis: A stepwise synthetic route involving multiple reactions to construct the complex structure from simpler precursors.
  • Natural Product Isolation: If this compound is derived from natural sources, it can be isolated through extraction and purification techniques from plant materials known to contain related compounds.
  • Semi-synthesis: Modifying a readily available natural product to introduce the desired functional groups and double bonds.

Each method has its advantages and challenges regarding yield, purity, and environmental impact .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible anti-inflammatory and antioxidant properties, it may serve as a lead compound for drug development targeting metabolic disorders or inflammatory diseases.
  • Nutraceuticals: Its structural similarity to essential fatty acids suggests it could be beneficial in dietary supplements aimed at improving health outcomes related to cardiovascular diseases.
  • Cosmetics: The antioxidant properties may also make it suitable for use in cosmetic formulations aimed at skin protection against oxidative damage.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to assess these interactions quantitatively. Additionally, computational methods like molecular docking can provide insights into the binding mechanisms at the molecular level .

Several compounds share structural similarities with (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid:

  • Linoleic Acid: A common polyunsaturated fatty acid known for its health benefits.
  • Alpha-Linolenic Acid: Another essential fatty acid with anti-inflammatory properties.
  • Curcumin: A polyphenolic compound with significant antioxidant activity.

Comparison Table

CompoundStructure TypeBiological Activity
(2E,6E,10E)-13-hydroxytridecaPolyunsaturated fatty acidPotential anti-inflammatory effects
Linoleic AcidPolyunsaturated fatty acidCardiovascular health benefits
Alpha-Linolenic AcidPolyunsaturated fatty acidAnti-inflammatory properties
CurcuminPolyphenolAntioxidant and anti-inflammatory effects

This comparison highlights the unique aspects of (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid while also situating it within a broader context of similar bioactive compounds .

XLogP3

7.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

426.27700969 g/mol

Monoisotopic Mass

426.27700969 g/mol

Heavy Atom Count

31

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Garcinoic acid

Dates

Modify: 2023-08-16

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